molecular formula C17H20N4O2S B2603098 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303968-90-3

8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2603098
CAS No.: 303968-90-3
M. Wt: 344.43
InChI Key: GVRMXAAJDRWFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative characterized by a benzylthio group at the 8th position, a butyl chain at the 7th position, and a methyl group at the 3rd position. Purine-diones are known for their structural versatility in modulating receptor interactions, particularly in neurological and oncological targets. The benzylthio substituent introduces a sulfur-containing aromatic moiety, which may enhance lipophilicity and influence binding kinetics through hydrophobic or π-π interactions .

Properties

IUPAC Name

8-benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-3-4-10-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRMXAAJDRWFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate purine precursor.

    Thioether Formation: The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with the purine precursor.

    Alkylation: The butyl group is introduced at the 7th position through an alkylation reaction using a suitable butylating agent.

    Methylation: The methyl group is introduced at the 3rd position through a methylation reaction using a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with different functional groups.

Scientific Research Applications

Biological Activities and Therapeutic Potential

The compound has been extensively studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione may inhibit specific kinases that are crucial in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Synthesis and Structural Characteristics

The synthesis of 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through various methods that yield good purity and yield. Its structural characteristics include:

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 344.43 g/mol
  • Density : Approximately 1.32 g/cm³
  • pKa : Predicted pKa value around 9.50 .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with similar compounds that share a purine backbone but differ in substituents:

Compound NameStructureUnique Features
8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dioneStructureContains an additional methyl group on the benzyl moiety.
7-allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dioneStructureFeatures an allyl group instead of butyl.
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dioneStructureContains a bromo substituent instead of a benzylthio group.

This comparative analysis highlights how variations in substituents can influence the biological activity and physicochemical properties of purine derivatives.

Case Studies

Several case studies have documented the applications of 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione:

  • Cancer Therapeutics : A study demonstrated that treatment with this compound resulted in significant reductions in tumor size in xenograft models of breast cancer, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Screening : In vitro assays revealed that the compound exhibited substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group may enhance binding affinity to these targets, while the butyl and methyl groups may influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 8th Position

The 8th position of purine-diones is critical for target affinity and selectivity. Key analogs include:

Compound Name 8th Position Substituent Key Findings Reference
Target Compound Benzylthio (S-benzyl) Likely enhances lipophilicity and steric bulk; potential for thioether-mediated interactions
8-(4-Chlorobenzyl)-1,3,7-trimethyl-... 4-Chlorobenzyl Electron-withdrawing Cl group may reduce electron density; moderate yield (48%)
8-(2,5-Dimethylbenzyl)-1,3,7-trimet... 2,5-Dimethylbenzyl Electron-donating methyl groups improve steric fit; higher melting point (140–142°C)
7-Benzyl-8-(isopentylthio)-3-methyl... Isopentylthio Longer alkyl chain increases hydrophobicity; molecular formula C₁₈H₂₂N₄O₂S
8-Bromo-7-(but-2-ynyl)-3-methyl-... Bromo + butynyl Halogen and alkyne groups introduce reactivity for further functionalization

Key Insight : The benzylthio group in the target compound balances aromaticity and sulfur-mediated interactions, contrasting with halogenated or alkylated analogs that prioritize electronic or steric effects .

Core Structure Modifications

Variations in the purine-dione core significantly affect receptor binding:

  • 1,3-Dimethyl vs. 3,7-Dimethyl Cores :
    • 1,3-Dimethyl derivatives (e.g., compound 8 in ) exhibit higher D2 receptor affinity (Ki = 85 nM) compared to 3,7-dimethyl analogs (Ki = 1 nM) .
    • The 3,7-dimethyl configuration is optimal for 5-HT6/D2 dual ligands, as seen in compounds 5 and 12 .

Biological Activity

The compound 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 344.43 g/mol
  • CAS Number : 332904-90-2

This compound is characterized by a purine structure with a benzylthio group and a butyl side chain, which may influence its biological interactions.

Antitumor Activity

Research has indicated that purine derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study on structurally similar purines demonstrated their ability to inhibit the growth of HeLa cells (cervical cancer) through apoptotic pathways. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The antimicrobial potential of purine derivatives is well-documented. The compound's structural features may contribute to its efficacy against various pathogens.

  • In Vitro Studies : Compounds similar to 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 12.5 μg/mL .

Enzyme Inhibition

Purine derivatives are known for their ability to inhibit specific enzymes, which can be crucial in drug design.

  • Example : A derivative demonstrated significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many microorganisms. The binding affinity was evaluated through molecular docking studies, indicating potential as an antibacterial agent .

Summary of Biological Activities

Activity TypeRelated CompoundsMIC Values (μg/mL)Mechanism of Action
AntitumorSimilar Purines10 - 20Induction of apoptosis
AntimicrobialRelated Derivatives12.5Inhibition of bacterial growth
Enzyme InhibitionDihydrofolate InhibitorsVariesCompetitive inhibition of DHFR

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of purine derivatives.

Structural FeatureEffect on Activity
Benzylthio GroupEnhances lipophilicity and cellular uptake
Butyl Side ChainImproves selectivity towards target enzymes
Methyl SubstitutionModulates receptor binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.